Meridia
Overview
Description
Sibutramine Hydrochloride is the hydrochloride salt form of sibutramine, a phenethylamine derivative with appetite depressant property. Sibutramine hydrochloride metabolites M1 and M2 competitively inhibit the reuptake of norepinephrine, serotonin, and to a lesser degree dopamine by pre-synaptic nerve terminals, thereby promoting a sense of satiety, leading to a decrease in calorie intake, and possibly an increase in resting metabolic rate. This agent does not exhibit anticholinergic or antihistaminic effects.
Mechanism of Action
Target of Action
Sibutramine hydrochloride monohydrate, also known as Meridia or Reductil, primarily targets neurotransmitters in the brain. It is a potent inhibitor of norepinephrine (NE) , serotonin (5-hydroxytryptamine, 5-HT) , and to a lesser extent, dopamine . These neurotransmitters are crucial for regulating mood and behavior, and their reuptake inhibition leads to increased concentrations in the synaptic cleft, enhancing neurotransmission .
Mode of Action
Sibutramine exerts its therapeutic effects by inhibiting the reuptake of NE, 5-HT, and dopamine at the neuronal synapse . This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing their signal transmission. The increased neurotransmitter levels promote a sense of satiety and decrease in appetite, thereby reducing food intake .
Biochemical Pathways
Sibutramine is metabolized in the liver principally by the cytochrome P450 (3A4) isoenzyme, to desmethyl metabolites, M1 and M2 . These active metabolites further inhibit the reuptake of NE, 5-HT, and dopamine, both in vitro and in vivo . This dual action on both the parent compound and its metabolites enhances the overall therapeutic effect of sibutramine.
Pharmacokinetics
Sibutramine is orally administered and is predominantly exerted via its secondary (M1) and primary (M2) amine metabolites . Metabolites m1 and m2 inhibit the reuptake of these neurotransmitters both in vitro and in vivo .
Result of Action
The molecular and cellular effects of sibutramine’s action primarily involve the enhancement of neurotransmission due to the increased levels of NE, 5-HT, and dopamine in the synaptic cleft . This leads to a decrease in appetite and an increase in energy expenditure, contributing to weight loss . Additionally, sibutramine has been found to have an effect on cardiac hERG K+ channels .
Action Environment
The action, efficacy, and stability of sibutramine can be influenced by various environmental factors. For instance, the drug’s absorption, distribution, metabolism, and excretion can be affected by factors such as the patient’s diet, lifestyle, and concurrent medications. Furthermore, individual genetic variations, particularly in the cytochrome P450 (3A4) isoenzyme responsible for sibutramine’s metabolism, can also influence the drug’s action and efficacy .
Biochemical Analysis
Biochemical Properties
Sibutramine Hydrochloride Monohydrate exerts its pharmacological actions predominantly via its secondary (M1) and primary (M2) amine metabolites . The parent compound, Sibutramine Hydrochloride Monohydrate, is a potent inhibitor of serotonin and norepinephrine reuptake in vivo, but not in vitro . Metabolites M1 and M2 inhibit the reuptake of these neurotransmitters both in vitro and in vivo . The concomitant use of Sibutramine Hydrochloride Monohydrate and monoamine oxidase inhibitors (MAOIs, such as selegiline) is not indicated, as it may increase the risk of serotonin syndrome .
Cellular Effects
Sibutramine Hydrochloride Monohydrate produces its therapeutic effects by inhibition of norepinephrine (NE), serotonin (5-hydroxytryptamine, 5-HT), and to a lesser extent, dopamine reuptake at the neuronal synapse . By inhibiting the reuptake of these neurotransmitters, Sibutramine Hydrochloride Monohydrate promotes a sense of satiety and decrease in appetite, thereby reducing food intake .
Molecular Mechanism
The molecular mechanism of action of Sibutramine Hydrochloride Monohydrate involves the inhibition of norepinephrine (NE), serotonin (5-hydroxytryptamine, 5-HT), and to a lesser extent, dopamine reuptake at the neuronal synapse . This inhibition results in an increased concentration of these substances in the synaptic cleft, leading to increased postsynaptic receptor activation .
Temporal Effects in Laboratory Settings
It is known that the plasma concentration-time profiles of its active metabolites M1 and M2 are similar after administration of both formulations .
Dosage Effects in Animal Models
In animal studies, Sibutramine Hydrochloride Monohydrate has been shown to produce appetite suppression for the purpose of attaining weight loss in the treatment of obesity . There is no compelling evidence for reductions in mortality rate .
Metabolic Pathways
Sibutramine Hydrochloride Monohydrate is metabolized in the liver principally by the cytochrome P450 (3A4) isoenzyme, to desmethyl metabolites, M1 and M2 . These active metabolites are further metabolized by hydroxylation and conjugation to pharmacologically inactive metabolites, M5 and M6 .
Transport and Distribution
It is known that Sibutramine Hydrochloride Monohydrate is absorbed with a bioavailability of 77%, undergoing considerable first-pass metabolism .
Subcellular Localization
Given its mechanism of action, it is likely that Sibutramine Hydrochloride Monohydrate and its metabolites act at the level of the neuronal synapse .
Properties
CAS No. |
125494-59-9 |
---|---|
Molecular Formula |
C17H29Cl2NO |
Molecular Weight |
334.3 g/mol |
IUPAC Name |
1-[1-(4-chlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine;hydron;chloride;hydrate |
InChI |
InChI=1S/C17H26ClN.ClH.H2O/c1-13(2)12-16(19(3)4)17(10-5-11-17)14-6-8-15(18)9-7-14;;/h6-9,13,16H,5,10-12H2,1-4H3;1H;1H2 |
InChI Key |
KFNNPQDSPLWLCX-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C.O.Cl |
Canonical SMILES |
[H+].CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C.O.[Cl-] |
Key on ui other cas no. |
125494-59-9 |
Pictograms |
Acute Toxic; Irritant; Health Hazard |
Related CAS |
106650-56-0 (Parent) 84485-00-7 (hydrochloride) |
solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Synonyms |
(R)-DDMS BTS 54 524 BTS 54524 BTS-54524 di-desmethylsibutramine didesmethylsibutramine Meridia mono-desmethylsibutramine N-1-(1-(4-chlorophenyl)cyclobutyl)-3-methylbutyl-N,N-dimethylamine HCl Reductil sibutramine sibutramine hydrochloride |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.